

N-Methylantranilate as a Flavoring Agent: Application Notes and Protocols

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Compound of Interest

Compound Name: *N-Methylantranilate*

Cat. No.: *B085802*

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Introduction

N-Methylantranilate (MNA), also known as methyl **N-methylantranilate**, is an aromatic compound with the chemical formula $C_9H_{11}NO_2$.^[1] It is a key flavoring agent in the food industry, prized for its characteristic sweet, fruity, and grape-like aroma and taste.^{[1][2][3][4]} Naturally occurring in a variety of fruits and essential oils, including Concord grapes, citrus fruits, and honey, MNA is also synthesized for wide-scale commercial use.^{[1][4][5]} Its distinct flavor profile makes it a versatile ingredient in beverages, candies, chewing gum, and other confectionery products.^[1] This document provides detailed application notes and experimental protocols for the use and analysis of **N-Methylantranilate** in food science research and development.

Physicochemical and Sensory Properties

N-Methylantranilate is a pale yellow liquid that may crystallize at cooler temperatures and exhibits a characteristic bluish fluorescence.^{[1][3]} Its sensory profile is complex, often described as having a grape-like, musty-floral, and sweet odor with notes of orange-blossom and mandarin-peel, complemented by winery, fruity undertones.^{[1][3]}

Data Presentation: Physicochemical Properties

| Property | Value | Reference |
|-------------------|--|-----------|
| CAS Number | 85-91-6 | [1] |
| Molecular Formula | C ₉ H ₁₁ NO ₂ | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| Appearance | Pale yellow liquid with bluish fluorescence | [1][3] |
| Boiling Point | 255-256 °C | [1] |
| Melting Point | 18.5-19.5 °C | [1] |
| Vapor Pressure | 2.77E+00 Pa @ 25°C | [1] |
| Water Solubility | 2.57E+02 mg/L @ 25°C | [1] |
| Log KOW | 2.81 | [1] |
| Odor Profile | Grape, orange blossom, sweet, musty, fruity | [1][3] |
| Flavor Profile | Sweet, fruity, Concord grape | [1] |

Applications in Food Science

The primary application of **N-Methylantranilate** in the food industry is as a flavoring agent. Its characteristic "grape" flavor is utilized in a wide range of products:

- Beverages: Carbonated and non-carbonated soft drinks, fruit juices, and powdered drink mixes.
- Confectionery: Hard and soft candies, chewing gum, and jellies.
- Baked Goods: Fillings for pastries and cakes.
- Dairy Products: Flavoring for yogurts and ice creams.

Experimental Protocols

Protocol 1: Quantification of N-Methylantranilate in a Beverage Matrix using Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To accurately determine the concentration of **N-Methylantranilate** in a liquid beverage sample.

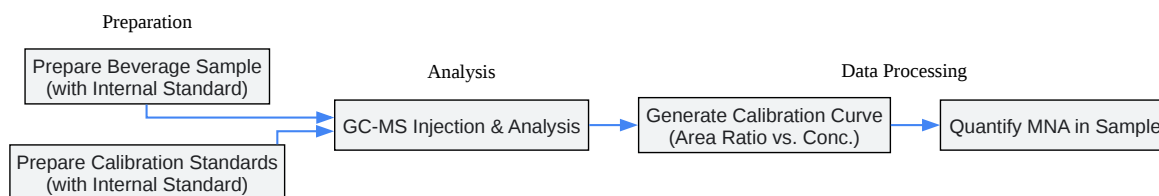
Materials:

- Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
- DB-5ms capillary column (or equivalent)
- **N-Methylantranilate** standard
- Internal Standard (IS), e.g., Methyl Anthranilate
- Methanol (HPLC grade)
- Volumetric flasks
- Micropipettes
- Syringe filters (0.45 µm)
- Beverage sample

Procedure:

- Standard Preparation:
 - Prepare a stock solution of **N-Methylantranilate** (1000 µg/mL) in methanol.
 - From the stock solution, prepare a series of calibration standards ranging from 0.1 to 20 µg/mL in methanol.
 - Add a fixed concentration of the internal standard to each calibration standard.

- Sample Preparation:
 - Accurately weigh a known amount of the beverage sample.
 - Add a fixed amount of the internal standard solution.
 - Dilute with methanol in a volumetric flask.
 - Filter the sample through a 0.45 μm syringe filter before injection.
- GC-MS Analysis:
 - Injection: Inject 1 μL of each standard and the prepared sample into the GC-MS system.
 - Chromatographic Conditions:
 - Inlet Temperature: 250°C
 - Oven Program: Start at 60°C, hold for 2 minutes, ramp to 240°C at 10°C/min, hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate.
 - Mass Spectrometry Conditions:
 - Operate in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity.
 - Monitor characteristic ions for **N-Methylantranilate** (e.g., m/z 165, 134, 106) and the internal standard.
- Data Analysis:
 - Calibration Curve: Plot the ratio of the peak area of **N-Methylantranilate** to the peak area of the internal standard against the concentration of **N-Methylantranilate** for the standard solutions.
 - Quantification: Calculate the peak area ratio for the sample and use the calibration curve to determine the concentration of **N-Methylantranilate** in the sample.



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Workflow for GC-MS quantification of **N-Methylantranilate**.

Protocol 2: Sensory Evaluation of N-Methylantranilate in a Model Beverage

Objective: To determine the sensory detection threshold and flavor profile of **N-Methylantranilate** in a beverage.

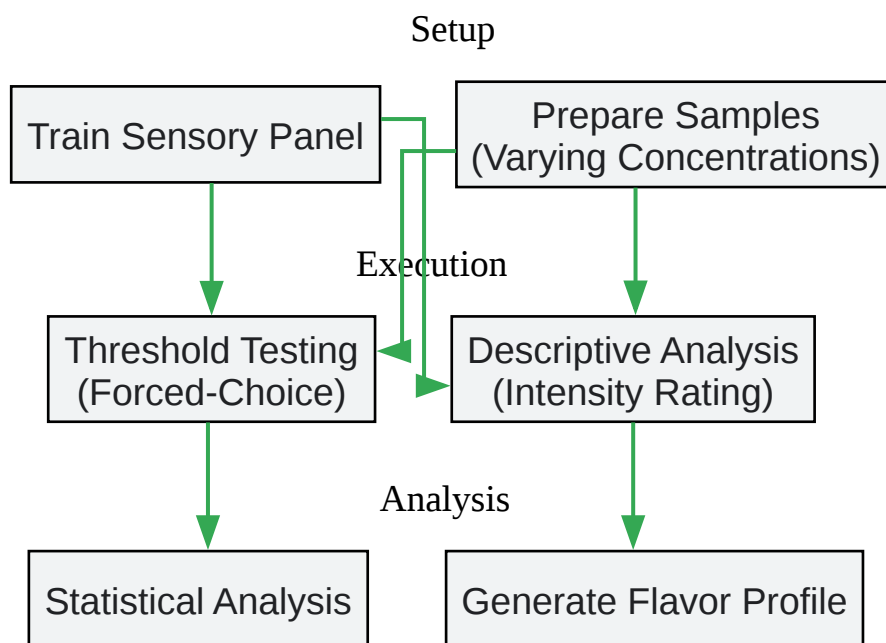
Materials:

- Trained sensory panel (8-12 members)
- **N-Methylantranilate**
- Base beverage (e.g., sugar-sweetened water, non-flavored carbonated water)
- Glassware for sample presentation (coded)
- Sensory evaluation booths with controlled lighting and ventilation

Procedure:

- Panelist Training:
 - Familiarize panelists with the characteristic aroma and taste of **N-Methylantranilate** using reference standards.

- Develop and agree upon a set of descriptive terms for the flavor profile (e.g., grape, floral, sweet, musty).
- Threshold Testing (Ascending Forced-Choice Method):
 - Prepare a series of concentrations of **N-Methylantranilate** in the base beverage, starting below the expected detection threshold.
 - Present panelists with three samples at each concentration level, two of which are the blank base beverage and one containing **N-Methylantranilate**.
 - Ask panelists to identify the "odd" sample.
 - The threshold is determined as the lowest concentration at which a statistically significant number of panelists can correctly identify the sample.
- Descriptive Analysis:
 - Prepare samples of the base beverage with varying concentrations of **N-Methylantranilate**.
 - Present the samples to the panelists in a randomized order.
 - Ask panelists to rate the intensity of each agreed-upon descriptive term on a line scale (e.g., from 0 = not perceptible to 10 = very strong).
- Data Analysis:
 - Analyze the threshold data using appropriate statistical methods (e.g., binomial test).
 - For the descriptive analysis, calculate the mean intensity ratings for each attribute at each concentration and visualize the results using a spider web plot.



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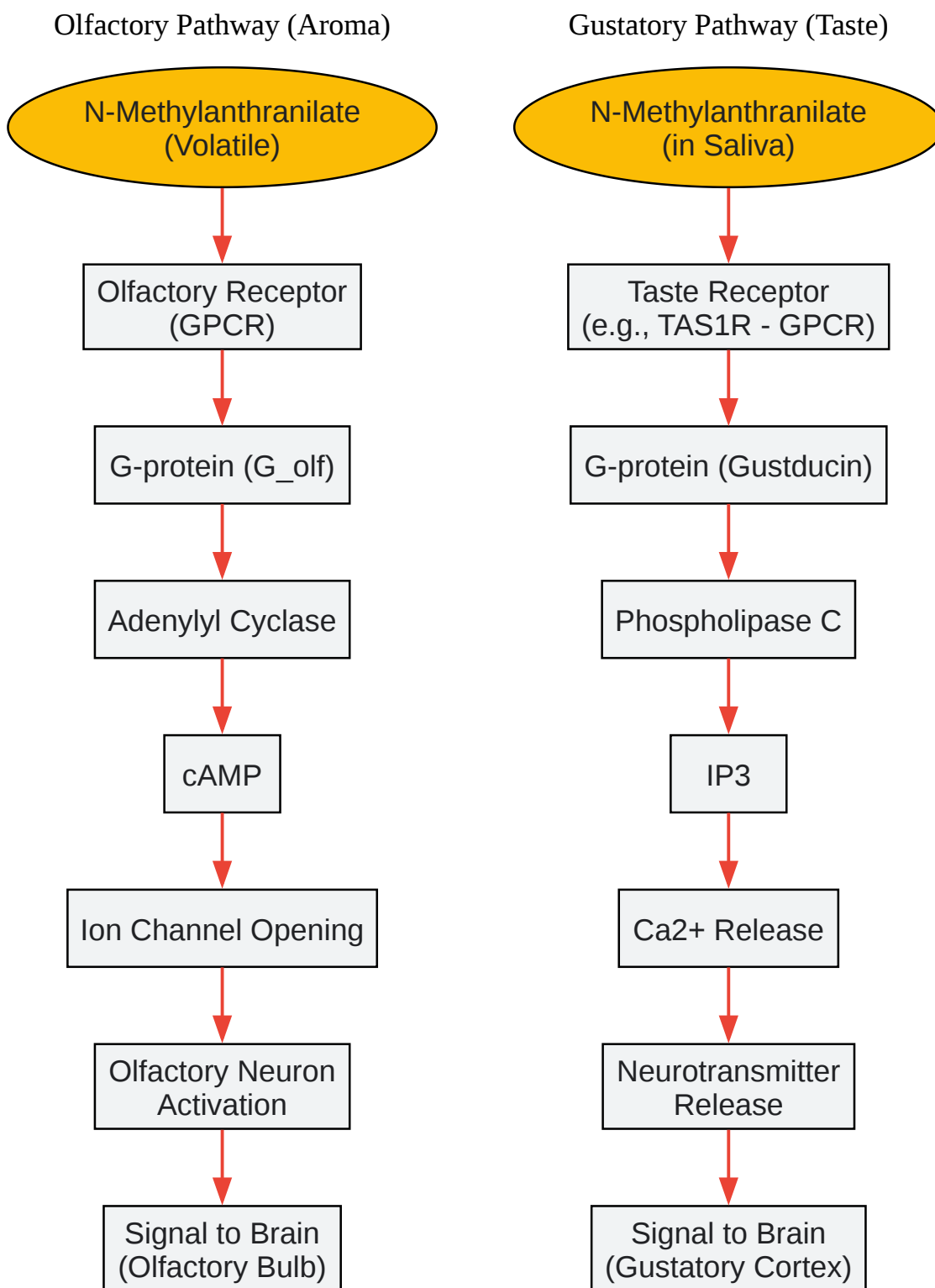
Workflow for conducting a sensory evaluation.

Signaling Pathways in Flavor Perception

The perception of **N-Methylantranilate**'s flavor is a complex process involving both the sense of smell (olfaction) and taste (gustation).

Olfactory Pathway: Volatile **N-Methylantranilate** molecules enter the nasal cavity and bind to Olfactory Receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons.[6] This binding event initiates a signal transduction cascade, leading to the generation of an action potential that is transmitted to the olfactory bulb and then to higher cortical areas for processing and perception of the characteristic grape-like aroma.

Gustatory Pathway: While the primary perception of **N-Methylantranilate** is through its aroma, its sweet and fruity taste characteristics are detected by taste receptor cells on the tongue. Sweet and umami tastes are mediated by specific families of GPCRs (TAS1R).[1][2][7] It is likely that **N-Methylantranilate** interacts with one or more of these receptors, triggering a downstream signaling cascade that results in neurotransmitter release and the perception of taste.



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Simplified signaling pathways for flavor perception.

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